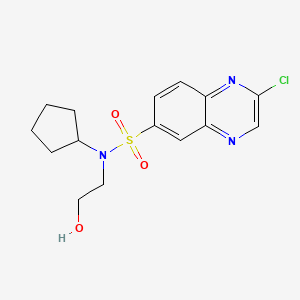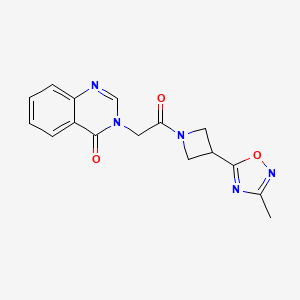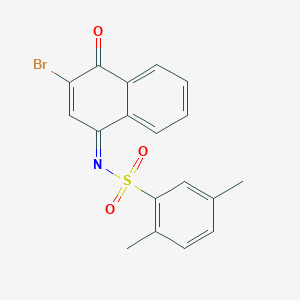
(6-Chloro-pyridin-3-yloxy)-acetic acid
Overview
Description
The compound “3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester” is a related compound . It has the empirical formula C10H10ClNO2 and a molecular weight of 211.64 .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester” includes a pyridinyl group attached to an acrylic acid ethyl ester . The SMILES string for this compound isCCOC(=O)\\C=C\\c1ccc(Cl)nc1 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester” include a melting point of 81 °C, a predicted boiling point of 325.4±27.0 °C, and a predicted density of 1.229±0.06 g/cm3 .Scientific Research Applications
Organic Nonlinear Optical (NLO) Materials
The compound has been investigated for its nonlinear optical properties. NLO materials are essential for devices like laser systems, optical switches, and frequency converters. Researchers have synthesized this compound and grown single crystals to study its NLO behavior .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (6-Chloro-pyridin-3-yloxy)-acetic acid are currently unknown. This compound is structurally similar to other pyridine derivatives, which are known to interact with various biological targets
Mode of Action
Given its structural similarity to other pyridine derivatives, it may interact with its targets in a similar manner . More research is needed to elucidate the specific interactions and changes resulting from this compound’s action.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJXMZDJYAHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-pyridin-3-yloxy)-acetic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)



![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)
![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)
